molecular formula C9H10BrNO2 B2424813 Methyl 2-(3-amino-4-bromophenyl)acetate CAS No. 1261877-52-4

Methyl 2-(3-amino-4-bromophenyl)acetate

Cat. No.: B2424813
CAS No.: 1261877-52-4
M. Wt: 244.088
InChI Key: HTVANLLQQYJNSM-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-bromophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and an amino group attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-4-bromophenyl)acetate typically involves a multi-step process:

    Bromination: The starting material, methyl phenylacetate, undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring.

    Nitration: The brominated intermediate is then subjected to nitration to introduce a nitro group.

    Reduction: The nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-bromophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form other amine derivatives.

    Condensation Reactions: The ester group can participate in condensation reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of various substituted phenylacetates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of different amine derivatives.

Scientific Research Applications

Methyl 2-(3-amino-4-bromophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-amino-3-bromophenyl)acetate
  • Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
  • Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate

Uniqueness

Methyl 2-(3-amino-4-bromophenyl)acetate is unique due to the specific positioning of the amino and bromine groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to different chemical properties and biological activities compared to its isomers and analogs.

Properties

IUPAC Name

methyl 2-(3-amino-4-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVANLLQQYJNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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